2,5-Difluoro-3-nitropyridine
CAS No.: 179558-82-8
Cat. No.: VC0065463
Molecular Formula: C5H2F2N2O2
Molecular Weight: 160.08
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 179558-82-8 |
---|---|
Molecular Formula | C5H2F2N2O2 |
Molecular Weight | 160.08 |
IUPAC Name | 2,5-difluoro-3-nitropyridine |
Standard InChI | InChI=1S/C5H2F2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H |
Standard InChI Key | VGMUUROJPIKOIB-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1[N+](=O)[O-])F)F |
Introduction
Physical and Chemical Properties
2,5-Difluoro-3-nitropyridine possesses distinctive physical and chemical characteristics that make it valuable for various applications, particularly in pharmaceutical research and development. The compound's physical state at standard conditions is characterized as white powders, making it easily manageable in laboratory settings .
Structural Properties
The molecular formula of 2,5-Difluoro-3-nitropyridine is C5H2F2N2O2, corresponding to a molecular weight of 160.078 g/mol . The compound features a pyridine ring with fluorine atoms at positions 2 and 5, and a nitro group at position 3. This structural arrangement contributes to its chemical reactivity and utility in organic synthesis. The exact mass of the compound is 160.008438, which is important for its identification using mass spectrometry techniques .
Physical Constants
The physical constants of 2,5-Difluoro-3-nitropyridine are summarized in the table below:
Property | Value | Reference |
---|---|---|
Density | 1.6±0.1 g/cm³ | |
Boiling Point | 232.6±35.0 °C at 760 mmHg | |
Flash Point | 94.5±25.9 °C | |
Vapor Pressure | 0.1±0.4 mmHg at 25°C | |
Index of Refraction | 1.512 | |
Appearance | White powders |
Chemical Characteristics
2,5-Difluoro-3-nitropyridine exhibits several important chemical properties that influence its behavior in chemical reactions and applications. The compound has a Polar Surface Area (PSA) of 58.71000, which affects its membrane permeability and potential bioavailability in pharmaceutical applications . Its LogP value of 0.38 indicates a slightly higher solubility in organic solvents compared to water, though this near-neutral value suggests moderate partition characteristics between aqueous and lipid phases . The presence of fluorine atoms enhances the compound's metabolic stability, while the nitro group serves as a versatile handle for further chemical transformations, particularly in nucleophilic substitution reactions commonly employed in pharmaceutical synthesis.
Applications and Uses in Research
2,5-Difluoro-3-nitropyridine has established itself as a valuable compound in several research domains, with particular prominence in pharmaceutical development.
Pharmaceutical Applications
The primary application of 2,5-Difluoro-3-nitropyridine is in the pharmaceutical industry, where it serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs) . The strategic positioning of the fluorine atoms and nitro group on the pyridine ring makes this compound particularly suitable for the development of drugs that require specific binding interactions with biological targets. The fluorine atoms contribute to enhanced metabolic stability and binding selectivity of the final drug molecules, while the nitro group provides a site for further functionalization during drug synthesis pathways .
Research Significance
Synthesis and Production
The synthesis of 2,5-Difluoro-3-nitropyridine typically involves multi-step processes starting from simpler pyridine derivatives. While the exact synthesis methods may vary across manufacturers, several general approaches have been established in the chemical literature.
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